4-(Benzyloxy)-3-hydroxybutanoic acid
CAS No.: 1495397-04-0
Cat. No.: VC5489110
Molecular Formula: C11H14O4
Molecular Weight: 210.229
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1495397-04-0 |
|---|---|
| Molecular Formula | C11H14O4 |
| Molecular Weight | 210.229 |
| IUPAC Name | 3-hydroxy-4-phenylmethoxybutanoic acid |
| Standard InChI | InChI=1S/C11H14O4/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
| Standard InChI Key | TYPNZNYQWFIUOK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COCC(CC(=O)O)O |
Introduction
Chemical Identity and Structural Properties
4-(Benzyloxy)-3-hydroxybutanoic acid belongs to the class of substituted butanoic acids, featuring a benzyl ether group at the 4-position and a hydroxyl group at the 3-position. Its IUPAC name is 3-hydroxy-4-(phenylmethoxy)butanoic acid, and its stereochemistry is often specified, as seen in the (S)-enantiomer .
Molecular and Stereochemical Features
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Stereochemistry: The (S)-enantiomer (CAS 141942-99-6) is documented with a chiral center at C3, influencing its reactivity and biological activity .
Synthetic Methodologies
The synthesis of 4-(benzyloxy)-3-hydroxybutanoic acid and its derivatives involves multi-step organic transformations, often leveraging protecting group strategies and asymmetric catalysis.
Benzyl Protection and Reduction Sequences
A patent (CN105669423B) outlines a route to enantiopure analogs using p-hydroxybenzaldehyde as a starting material . Key steps include:
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Benzylation: Protection of phenolic hydroxyl groups with benzyl bromide under basic conditions (K₂CO₃) .
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Reduction: Sodium borohydride-mediated reduction of aldehydes to alcohols .
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Oxidation: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation to introduce carboxyl groups .
For the target compound, analogous steps would involve:
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Introducing the benzyloxy group at C4 via alkylation.
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Achieving stereocontrol at C3 through chiral auxiliaries or enzymatic resolution .
Biocatalytic Approaches
A biocatalytic process reported in PMC utilizes ketoreductases to synthesize chiral hydroxy acids . For example:
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Substrate: Ethyl 4-chloro-3-ketobutyrate.
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Enzyme: Ketoreductase from Candida magnoliae.
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Outcome: Ethyl (S)-4-chloro-3-hydroxybutyrate with >99% enantiomeric excess (e.e.) .
Adapting this method, 4-(benzyloxy)-3-ketobutyric acid could be enantioselectively reduced to the desired (S)-enantiomer.
Applications in Pharmaceutical Synthesis
Statin Intermediates
The compound’s structural similarity to statin side chains (e.g., atorvastatin) makes it a candidate for chiral synthons . For instance:
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Atorvastatin Intermediate: Ethyl (R)-4-cyano-3-hydroxybutyrate, synthesized via ketoreductase-catalyzed asymmetric reduction, shares a homologous backbone .
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Adaptation: Replacing the cyano group with a benzyloxy moiety could yield derivatives for structure-activity studies.
Amino Acid Derivatives
Functionalization of the carboxylic acid group enables peptide coupling. For example:
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Protected Amino Acids: (2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid (CAS VC13633105) demonstrates the utility of benzyloxy groups in amino acid synthesis.
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Synthetic Route: Benzyl chloroformate protection of L-allo-threonine’s amine, followed by hydrolysis.
Stereochemical Analysis and Resolution
Enantiomeric Separation
Chiral HPLC or capillary electrophoresis is typically employed to resolve enantiomers. For the (S)-enantiomer:
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Chiral Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak AD-H).
Impact of Chirality on Bioactivity
Enantiopure hydroxy acids exhibit distinct pharmacological profiles. For example:
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Statins: The (R)-configuration in atorvastatin’s side chain enhances HMG-CoA reductase inhibition .
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Antibiotics: Chirality influences binding to bacterial enzymes in β-lactam antibiotics .
Future Research Directions
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